molecular formula C11H11FO4 B7978027 Ethyl 2-(2-fluoro-6-formylphenoxy)acetate

Ethyl 2-(2-fluoro-6-formylphenoxy)acetate

Cat. No.: B7978027
M. Wt: 226.20 g/mol
InChI Key: SBMDCBAUKHYBAU-UHFFFAOYSA-N
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Description

Ethyl 2-(2-fluoro-6-formylphenoxy)acetate is an organic compound that belongs to the class of phenoxyacetates. It is characterized by the presence of a fluoro group and a formyl group attached to a phenoxy ring, with an ethyl ester moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(2-fluoro-6-formylphenoxy)acetate typically involves the reaction of 2-fluoro-6-formylphenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-fluoro-6-formylphenoxy)acetate can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.

Major Products Formed

    Oxidation: Ethyl 2-(2-fluoro-6-carboxyphenoxy)acetate.

    Reduction: Ethyl 2-(2-fluoro-6-hydroxyphenoxy)acetate.

    Substitution: Ethyl 2-(2-substituted-6-formylphenoxy)acetate.

Scientific Research Applications

Ethyl 2-(2-fluoro-6-formylphenoxy)acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and receptor binding due to its unique functional groups.

    Industry: Used in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 2-(2-fluoro-6-formylphenoxy)acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological pathways. The fluoro group can enhance the compound’s binding affinity and stability.

Comparison with Similar Compounds

Ethyl 2-(2-fluoro-6-formylphenoxy)acetate can be compared with other phenoxyacetates such as:

    Ethyl 2-(2-chloro-6-formylphenoxy)acetate: Similar structure but with a chloro group instead of a fluoro group.

    Ethyl 2-(2-bromo-6-formylphenoxy)acetate: Contains a bromo group, which may affect its reactivity and biological activity.

    Ethyl 2-(2-methyl-6-formylphenoxy)acetate: The presence of a methyl group can influence the compound’s steric and electronic properties.

This compound is unique due to the presence of the fluoro group, which can significantly impact its chemical reactivity and biological interactions.

Properties

IUPAC Name

ethyl 2-(2-fluoro-6-formylphenoxy)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11FO4/c1-2-15-10(14)7-16-11-8(6-13)4-3-5-9(11)12/h3-6H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBMDCBAUKHYBAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=C(C=CC=C1F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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